molecular formula C7H7ClF2N2O B2854588 2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone CAS No. 2219375-80-9

2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone

Cat. No. B2854588
CAS RN: 2219375-80-9
M. Wt: 208.59
InChI Key: SPCIDFPILCUUKF-UHFFFAOYSA-N
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Description

“2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone” is a chemical compound that is part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The main approach for ticagrelor synthesis developed by AstraZeneca and others involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Future Directions

The future directions in the field of difluoromethylation processes involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could potentially streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O/c1-12-3-4(5(13)2-8)6(11-12)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCIDFPILCUUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone

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